4-(2-Methoxyphenyl)thiadiazole
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Overview
Description
“4-(2-Methoxyphenyl)thiadiazole” is a derivative of the 1,3,4-thiadiazole class of compounds . Thiadiazoles are heterocyclic compounds that contain both sulfur (S) and nitrogen (N) atoms in their ring structure . They have been extensively explored for their functional versatility in the field of medicine, especially in anticancer research .
Synthesis Analysis
1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry .Chemical Reactions Analysis
Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . They react with electrophiles at the nitrogen atoms, forming N-substituted derivatives .Physical and Chemical Properties Analysis
In general, thiadiazoles are solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor .Scientific Research Applications
Antimicrobial and Antiproliferative Activities
A study by Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated for their antimicrobial activities against several strains of microbes, showing significant activity (Noolvi, H. Patel, S. Kamboj, S. Cameotra, 2016). Another study highlighted the synthesis of new 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, which demonstrated noteworthy antiproliferative activity against human cancer cell lines (J. Matysiak, A. Nasulewicz, M. Pełczyńska, M. Świtalska, I. Jaroszewicz, A. Opolski, 2006).
Corrosion Inhibition
Attou et al. (2020) explored 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in an acidic environment. Their experimental and computational studies showed that this derivative effectively protects against corrosion, with a protection degree of approximately 98% (A. Attou, M. Tourabi, A. Benikdes, O. Benali, H. Ouici, F. Benhiba, A. Zarrouk, C. Jama, F. Bentiss, 2020).
Platelet Aggregation Inhibition
A distinct application was identified by Thomas et al. (1985), where 4,5-bis(substituted)-1,2,3-thiadiazoles, including derivatives similar in structure to 4-(2-Methoxyphenyl)thiadiazole, were synthesized and found to inhibit collagen-induced platelet aggregation, suggesting potential antithrombotic activity (E. Thomas, E. Nishizawa, D. Zimmermann, D. J. Williams, 1985).
Chemosensor Development
A phenyl thiadiazole-based novel turn-on fluorescent colorimetric Schiff base chemosensor for the selective and sensitive detection of Al3+ ions was presented by Manna et al. (2020). This chemosensor exhibited excellent selectivity, sensitivity, and rapid response, making it a potential tool for chemical analysis and environmental monitoring (A. K. Manna, S. Chowdhury, G. Patra, 2020).
Mechanism of Action
Target of Action
The primary targets of 4-(2-Methoxyphenyl)-1,2,3-thiadiazole are Alpha1-Adrenergic Receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
It’s known that similar compounds show affinity in the range from 22 nm to 250 nm . The interaction with the Alpha1-Adrenergic Receptors likely involves the formation of a complex that alters the receptor’s function .
Biochemical Pathways
It’s known that alpha1-adrenergic receptors, the primary targets of this compound, are involved in numerous pathways related to neurological conditions, cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
Similar compounds have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
It’s known that similar compounds have shown potential as alpha1-adrenergic receptor antagonists , which could lead to various therapeutic effects depending on the specific condition being treated.
Future Directions
Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities . These preliminary biological screening studies have given positive anticancer activity for these new classes of derivatives . An additional research study like the mechanism of action of the anticancer activity of this new class of compounds is necessary . These groundwork studies illuminate a future pathway for research of this class of compounds enabling the discovery of potent antitumor agents .
Properties
IUPAC Name |
4-(2-methoxyphenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-9-5-3-2-4-7(9)8-6-13-11-10-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCLTNOIEMSMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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